molecular formula C17H20N2O4 B5572214 dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate

dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate

Cat. No. B5572214
M. Wt: 316.35 g/mol
InChI Key: QTKPLCMARUSJFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate and related compounds typically involves multi-step chemical reactions, starting from substituted 2-halopyridines or similar precursors. An efficient and scalable synthesis method has been developed starting from these precursors, using modified Negishi cross-coupling conditions. This approach offers a versatile route for the synthesis of 4-functionalized 2,2'-bipyridines, suitable for further chemical modifications and applications (Havas et al., 2009).

Molecular Structure Analysis

The molecular structure of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate has been studied using various spectroscopic and crystallographic techniques. X-ray crystallography has revealed detailed insights into the arrangement of pyridyl donors and the distortion upon coordination of metal ions, indicating a significant influence of the ligand's structure on its binding properties (Blake et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with metals that can be utilized in applications such as dye-sensitized solar cells. The coordination behavior with copper(I) has been studied, showing the potential for incorporation into copper-based dye-sensitized solar cells (DSCs) and highlighting the importance of the ligand's structural features (Constable et al., 2009).

Physical Properties Analysis

The physical properties, including phase transitions and vibrations, have been analyzed through differential scanning calorimetry and dielectric characteristics. These studies have revealed interesting properties such as antiferroelectric features and phase transitions that could be relevant for materials science applications (Bator et al., 2011).

Scientific Research Applications

Supramolecular Chemistry and Ligand Design

Research in supramolecular chemistry has leveraged compounds like 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare bipyridines and terpyridines, which are crucial in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands have potential applications in the design of molecular architectures and materials with specific properties (Schubert & Eschbaumer, 1999)[https://consensus.app/papers/strategy-toward-pyridinebased-ligands-chemistry-schubert/8b5a9a4baa9e5145b8b9878a9e112b74/?utm_source=chatgpt].

Photoluminescence and Coordination Polymers

In the field of materials science, 2,6-dimethylpyridine derivatives have been used to synthesize metal-organic coordination polymers. These materials exhibit interesting structural features and photoluminescence properties, making them candidates for applications in sensing, light-emitting devices, and photocatalysis. For instance, the use of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid in coordination chemistry has led to the assembly of zinc and cobalt-based polymers with potential photoluminescent applications (Huang, 2008)[https://consensus.app/papers/liganddirected-coordination-polymers-disorder-huang/3c123ad51936550f8b914d8ed7bf750a/?utm_source=chatgpt].

Antioxidant Properties and Chemical Stability

Compounds related to dimethyl bipyridine derivatives have been explored for their antioxidant properties. A series of 6-substituted-2,4-dimethyl-3-pyridinols demonstrated significant antioxidant activity, which is pivotal in the development of new therapeutic agents and materials resistant to oxidative stress. These studies highlight the importance of chemical structure on antioxidant efficacy and provide a foundation for future drug development and material science applications (Wijtmans et al., 2004)[https://consensus.app/papers/synthesis-reactivity-wijtmans/0d170459b14a5aafae88893e6df3d495/?utm_source=chatgpt].

Dye-Sensitized Solar Cells (DSCs)

Research in renewable energy has focused on the development of copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized and evaluated for their potential in enhancing the efficiency of DSCs. These studies contribute to the ongoing search for cost-effective and efficient materials for solar energy conversion (Constable et al., 2009)[https://consensus.app/papers/copperi-complexes-66disubstituted-22bipyridine-acids-constable/37c0c8f20f785111861e42fdc065a79e/?utm_source=chatgpt].

properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKPLCMARUSJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,4-dihydro-4-(2-pyridinyl)-1,2,6-trimethyl-3,5-pyridinedicarboxylate

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